2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one
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Overview
Description
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C9H7ClF2O2 It is a chlorinated ethanone derivative with a difluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one typically involves the reaction of 3-(difluoromethoxy)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3-(difluoromethoxy)benzene+chloroacetyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-(difluoromethoxy)phenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 2-Chloro-1-(3-chloro-4-(difluoromethoxy)phenyl)ethanone
- 2-Chloro-1-(3-(trifluoromethoxy)phenyl)ethanone
Uniqueness
2-Chloro-1-(3-(difluoromethoxy)phenyl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties, such as increased lipophilicity or altered reactivity.
Properties
CAS No. |
1214377-17-9 |
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Molecular Formula |
C9H7ClF2O2 |
Molecular Weight |
220.60 g/mol |
IUPAC Name |
2-chloro-1-[3-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF2O2/c10-5-8(13)6-2-1-3-7(4-6)14-9(11)12/h1-4,9H,5H2 |
InChI Key |
ZHFJLYQIVYWYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)CCl |
Origin of Product |
United States |
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